Sulfo-Cyanine7 tetrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

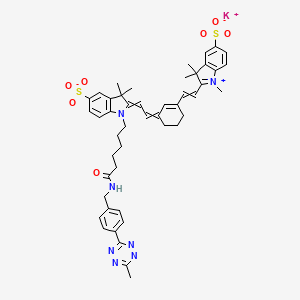

Sulfo-Cyanine7 tetrazine is a near-infrared, water-soluble fluorophore. . It is widely used in various scientific fields due to its unique properties.

Preparation Methods

Sulfo-Cyanine7 tetrazine can be synthesized through several methods. One common approach involves the use of microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . These methods allow for the efficient production of the compound with high purity. Industrial production methods typically involve large-scale synthesis using similar reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

Sulfo-Cyanine7 tetrazine undergoes various chemical reactions, including:

Substitution Reactions: The methyltetrazine group can react with strained cycloalkenes in TCO ligation.

Oxidation and Reduction: While specific oxidation and reduction reactions are not commonly reported, the compound’s structure suggests potential reactivity under certain conditions.

Conjugation Reactions: The compound is known for its ability to conjugate with biomolecules, such as proteins and DNA, through its reactive groups.

Common reagents used in these reactions include cycloalkenes, strained alkenes, and various solvents like DMF, DMSO, and water. The major products formed from these reactions are typically conjugated biomolecules or other functionalized compounds.

Scientific Research Applications

Sulfo-Cyanine7 tetrazine has a wide range of scientific research applications:

Chemistry: Used as a fluorescent probe for labeling and detecting various chemical species.

Biology: Employed in bioimaging techniques for visualizing biological processes in vitro and in vivo.

Medicine: Utilized in photodynamic therapy and photocontrolled drug activation.

Industry: Applied in the development of diagnostic tools and assays.

Mechanism of Action

The primary mechanism of action for Sulfo-Cyanine7 tetrazine involves its ability to undergo TCO ligation with strained cycloalkenes. This reaction is highly efficient and does not require metal catalysts, making it suitable for biological applications. The methyltetrazine group is the key molecular target, facilitating the conjugation process.

Comparison with Similar Compounds

Sulfo-Cyanine7 tetrazine can be compared with other similar compounds, such as:

Cyanine7.5 tetrazine: Another near-infrared fluorophore with similar properties but different spectral characteristics.

Cyanine5.5 tetrazine: A far-red emitting dye used for similar applications but with different excitation and emission wavelengths.

Sulfo-Cyanine5 tetrazine: A water-soluble dye used for TCO ligation with slightly different photophysical properties.

This compound is unique due to its specific excitation and emission wavelengths, high photostability, and efficient conjugation capabilities.

Biological Activity

Sulfo-Cyanine7 tetrazine is a novel compound that combines the properties of a near-infrared (NIR) fluorescent dye with the reactivity of a tetrazine moiety, making it a valuable tool in biological imaging and drug delivery applications. This article explores the biological activity of this compound, focusing on its synthesis, properties, applications in imaging, and case studies demonstrating its effectiveness.

This compound is characterized by its water solubility and NIR fluorescence, with an excitation maximum at 750 nm and emission maximum at 773 nm. The compound contains a methyltetrazine group that enables fast and efficient conjugation with cycloalkenes through a reaction known as TCO (trans-cyclooctene) ligation .

Table 1: Spectral Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C47H52N7KO7S2 |

| Molecular Weight | 930.19 g/mol |

| Solubility | Good in DMF, DMSO, water |

| Excitation Maximum (nm) | 750 |

| Emission Maximum (nm) | 773 |

| Fluorescence Quantum Yield | 0.24 |

2.1 Imaging Applications

This compound has been extensively studied for its potential in molecular imaging. Its ability to form stable conjugates with targeting agents allows for specific localization within biological systems. In vivo studies have demonstrated that conjugates of this compound exhibit high stability and specificity in targeting cancer cells.

For instance, a study involving the conjugation of Sulfo-Cyanine7 to a targeting vector demonstrated effective imaging of CD20 expressing Raji cells in both in vitro and in vivo settings. The biodistribution studies indicated rapid clearance from non-targeted tissues, making it suitable for real-time imaging applications .

2.2 Pharmacokinetics and Biodistribution

Pharmacokinetic studies reveal that this compound conjugates show favorable distribution profiles. For example, one study reported that the conjugate exhibited lower accumulation in non-target organs compared to other fluorophores, indicating its potential for use in targeted therapies .

Table 2: Biodistribution of Sulfo-Cyanine7 Conjugates

| Organ | %ID/g (Sulfo-Cy7) | %ID/g (Other Dyes) |

|---|---|---|

| Liver | 25.7 ± 3.3 | 6-7 |

| Spleen | Low accumulation | Moderate |

| Tumor | High localization | Variable |

3.1 Dual-Labeled Molecular Imaging

In a study focused on dual-labeled molecular imaging agents, this compound was conjugated with various targeting ligands. The results indicated that these conjugates displayed high receptor affinity and specific targeting properties in vitro, with effective tumor localization confirmed by PET/CT imaging .

3.2 Tissue Engineering Applications

Another research highlighted the use of this compound in tissue engineering applications. In this study, azide-modified alginate hydrogels were cross-linked using DBCO-Sulfo-Cy7 for enhanced retention and targeting capabilities within tissue constructs .

4. Conclusion

This compound represents a significant advancement in the field of molecular imaging and targeted therapies due to its unique chemical properties and biological activity. The compound's ability to facilitate specific targeting while providing clear imaging capabilities makes it an invaluable tool for researchers in biomedical fields.

Properties

Molecular Formula |

C47H52KN7O7S2 |

|---|---|

Molecular Weight |

930.2 g/mol |

IUPAC Name |

potassium;3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate |

InChI |

InChI=1S/C47H53N7O7S2.K/c1-31-49-51-45(52-50-31)35-18-14-34(15-19-35)30-48-44(55)13-8-7-9-26-54-41-23-21-37(63(59,60)61)29-39(41)47(4,5)43(54)25-17-33-12-10-11-32(27-33)16-24-42-46(2,3)38-28-36(62(56,57)58)20-22-40(38)53(42)6;/h14-25,27-29H,7-13,26,30H2,1-6H3,(H2-,48,55,56,57,58,59,60,61);/q;+1/p-1 |

InChI Key |

LCGATPHNTMXJNS-UHFFFAOYSA-M |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(C3=CC=C5CCCC(=C5)C=CC6=[N+](C7=C(C6(C)C)C=C(C=C7)S(=O)(=O)[O-])C)(C)C.[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.